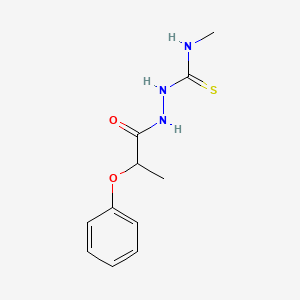

![molecular formula C13H18N4O2S2 B4539649 N-{1,1-dimethyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}benzenesulfonamide](/img/structure/B4539649.png)

N-{1,1-dimethyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}benzenesulfonamide

説明

This compound belongs to the class of benzenesulfonamides, which are known for their wide range of biological activities and applications in medicinal chemistry. Benzenesulfonamides often serve as key intermediates or final products in the synthesis of various pharmacologically active agents.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable sulfonamide groups with other chemical moieties that introduce the desired functionality, such as triazole rings. This can be achieved through various synthetic pathways, including 1,3-dipolar cycloaddition reactions, which are commonly used for the synthesis of triazole-containing compounds (Khodairy et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a benzenesulfonamide moiety linked to a triazole ring, which can significantly influence their chemical properties and biological activity. X-ray crystallography and molecular docking studies are often used to determine the precise molecular structure and the possible interactions with biological targets (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Benzenesulfonamide derivatives can participate in various chemical reactions, including further substitutions, which allow for the introduction of additional functional groups or the modification of existing ones. The presence of the triazole ring can also enable reactions specific to this heterocycle, such as nucleophilic substitutions or metal-catalyzed cross-couplings (Coste et al., 2011).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, including solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis and drug development. These properties can be influenced by the nature of the substituents and the overall molecular architecture (Mohamed-Ezzat et al., 2023).

科学的研究の応用

Antifungal Activity

Research into derivatives of benzenesulfonamide, including those related to the given compound, has demonstrated promising antifungal properties. For example, the synthesis of novel triazepines, pyrimidines, and azoles utilizing 4-toluenesulfonamide as a building block has shown good antifungal activity. This suggests the potential of such compounds in the development of new antifungal agents (Khodairy, Ali, & El-wassimy, 2016).

Enzyme Inhibition and Molecular Docking Studies

Novel Schiff bases derived from sulfamethoxazole have been synthesized and characterized, showing significant enzyme inhibition properties. These compounds, including analogs of the specified chemical structure, demonstrate inhibitory actions on cholesterol esterase, tyrosinase, and α-amylase activities. Molecular docking studies further reveal the potential binding interactions between these inhibitors and enzymes, offering insights into the development of enzyme-targeted therapies (Alyar et al., 2019).

Photodynamic Therapy for Cancer Treatment

Certain benzenesulfonamide derivatives have been synthesized and evaluated for their photodynamic therapy (PDT) applications. These compounds, characterized by their high singlet oxygen quantum yield, show remarkable potential for Type II photosensitization, which is crucial for effective cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Antifungal Properties

Sulfonamide derivatives have been synthesized to explore their antibacterial and antifungal activities. These compounds, including pyrazoline and pyrazole derivatives with benzenesulfonamide moieties, showed promising results against various bacterial and fungal strains. Such research indicates the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).

UV Protection and Antimicrobial Applications for Textiles

Thiazole azodyes containing sulfonamide moiety have been developed for the dual purpose of dyeing textiles and providing UV protection and antimicrobial properties. This application is significant for enhancing the functional benefits of fabric materials, making them suitable for various practical uses (Mohamed, Abdel-Wahab, & Fahmy, 2020).

特性

IUPAC Name |

N-[2-methyl-1-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2S2/c1-13(2,9-20-12-15-14-10-17(12)3)16-21(18,19)11-7-5-4-6-8-11/h4-8,10,16H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLOQXVQXPQTGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CSC1=NN=CN1C)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-1-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-yl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B4539576.png)

![2-[(5-methyl-3-thienyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4539579.png)

![4-{[(cyclohexylamino)carbonothioyl]amino}-N-mesitylbenzenesulfonamide](/img/structure/B4539587.png)

![2-(4-biphenylyloxy)-N'-[(4-ethylphenoxy)acetyl]acetohydrazide](/img/structure/B4539616.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4539626.png)

![2-[(3,4-dimethoxyphenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4539629.png)

![N-{4-[(butylamino)sulfonyl]phenyl}-2,2-dichloroacetamide](/img/structure/B4539640.png)

![N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4539643.png)

![7-[(2-bromobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B4539668.png)

![2-cyano-N-(4-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4539670.png)

![N-(2-pyridinylmethyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4539686.png)

![ethyl 4-{5-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B4539694.png)